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molecular formula C14H22N2O B2837556 4-[2-(4-Methyl-piperidin-1-yl)-ethoxy]-phenylamine CAS No. 858678-63-4; 902454-26-6

4-[2-(4-Methyl-piperidin-1-yl)-ethoxy]-phenylamine

Cat. No. B2837556
M. Wt: 234.343
InChI Key: COHIJNCVLZYTDS-UHFFFAOYSA-N
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Patent
US07592373B2

Procedure details

A reaction mixture of 680 mg (2.57 mmol) of 4-methyl-1-[2-(4-nitrophenoxy)ethyl]piperidine and 80 mg palladium (10% on charcoal) in 10 mL of methanol is hydrogenated at ambient temperature and 3 bar hydrogen for 4.5 hours. The catalyst is suction filtered and the filtrate is evaporated down. Yield: 540 mg (90% of theory); C14H22N2O (M=234.34); calc.: molecular ion peak (M+H)+: 235; found: molecular ion peak (M+H)+: 235; Rf value: 0.33 (silica gel, dichloromethane/methanol/ammonia (90:10:0.1)).
Name
4-methyl-1-[2-(4-nitrophenoxy)ethyl]piperidine
Quantity
680 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
80 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][CH2:6][N:5]([CH2:8][CH2:9][O:10][C:11]2[CH:16]=[CH:15][C:14]([N+:17]([O-])=O)=[CH:13][CH:12]=2)[CH2:4][CH2:3]1.[H][H]>CO.[Pd]>[CH3:1][CH:2]1[CH2:3][CH2:4][N:5]([CH2:8][CH2:9][O:10][C:11]2[CH:16]=[CH:15][C:14]([NH2:17])=[CH:13][CH:12]=2)[CH2:6][CH2:7]1

Inputs

Step One
Name
4-methyl-1-[2-(4-nitrophenoxy)ethyl]piperidine
Quantity
680 mg
Type
reactant
Smiles
CC1CCN(CC1)CCOC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Name
Quantity
80 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is hydrogenated at ambient temperature
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated down

Outcomes

Product
Name
Type
Smiles
CC1CCN(CC1)CCOC1=CC=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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